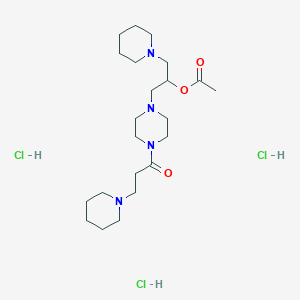
1-(3-Piperidinopropionyl)-4-(2-acetyloxy-3-piperidinopropyl)piperazine trihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Piperidinopropionyl)-4-(2-acetyloxy-3-piperidinopropyl)piperazine trihydrochloride, also known as PAPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. PAPP is a derivative of piperazine and has a complex molecular structure, which makes it an interesting subject for research. In
Mecanismo De Acción
The mechanism of action of 1-(3-Piperidinopropionyl)-4-(2-acetyloxy-3-piperidinopropyl)piperazine trihydrochloride is complex and involves the inhibition of monoamine oxidase. Monoamine oxidase is an enzyme that is involved in the metabolism of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting the activity of monoamine oxidase, 1-(3-Piperidinopropionyl)-4-(2-acetyloxy-3-piperidinopropyl)piperazine trihydrochloride increases the levels of these neurotransmitters in the brain, which can have a positive effect on mood and behavior.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 1-(3-Piperidinopropionyl)-4-(2-acetyloxy-3-piperidinopropyl)piperazine trihydrochloride are complex and depend on the dose and duration of exposure. 1-(3-Piperidinopropionyl)-4-(2-acetyloxy-3-piperidinopropyl)piperazine trihydrochloride has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which can have a positive effect on mood and behavior. 1-(3-Piperidinopropionyl)-4-(2-acetyloxy-3-piperidinopropyl)piperazine trihydrochloride has also been shown to have anxiolytic and antidepressant effects in animal models. However, 1-(3-Piperidinopropionyl)-4-(2-acetyloxy-3-piperidinopropyl)piperazine trihydrochloride can also have toxic effects at high doses, including seizures and convulsions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(3-Piperidinopropionyl)-4-(2-acetyloxy-3-piperidinopropyl)piperazine trihydrochloride in lab experiments include its ability to inhibit the activity of monoamine oxidase, which can be useful in studying the role of this enzyme in the central nervous system. 1-(3-Piperidinopropionyl)-4-(2-acetyloxy-3-piperidinopropyl)piperazine trihydrochloride can also be used to develop new antidepressant drugs. However, the use of 1-(3-Piperidinopropionyl)-4-(2-acetyloxy-3-piperidinopropyl)piperazine trihydrochloride in lab experiments is limited by its complex molecular structure and the need for expertise in organic chemistry. 1-(3-Piperidinopropionyl)-4-(2-acetyloxy-3-piperidinopropyl)piperazine trihydrochloride can also have toxic effects at high doses, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-(3-Piperidinopropionyl)-4-(2-acetyloxy-3-piperidinopropyl)piperazine trihydrochloride. One direction is the development of new antidepressant drugs based on the structure of 1-(3-Piperidinopropionyl)-4-(2-acetyloxy-3-piperidinopropyl)piperazine trihydrochloride. Another direction is the study of the role of monoamine oxidase in the central nervous system using 1-(3-Piperidinopropionyl)-4-(2-acetyloxy-3-piperidinopropyl)piperazine trihydrochloride as a tool. Additionally, the toxic effects of 1-(3-Piperidinopropionyl)-4-(2-acetyloxy-3-piperidinopropyl)piperazine trihydrochloride at high doses need to be further studied to determine the safety of this compound for use in lab experiments and potential clinical applications.
Conclusion:
In conclusion, 1-(3-Piperidinopropionyl)-4-(2-acetyloxy-3-piperidinopropyl)piperazine trihydrochloride is a complex chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. 1-(3-Piperidinopropionyl)-4-(2-acetyloxy-3-piperidinopropyl)piperazine trihydrochloride has been extensively used in neuroscience, pharmacology, and toxicology, and has been shown to have anxiolytic and antidepressant effects in animal models. The future directions for research on 1-(3-Piperidinopropionyl)-4-(2-acetyloxy-3-piperidinopropyl)piperazine trihydrochloride include the development of new antidepressant drugs and the study of the role of monoamine oxidase in the central nervous system. However, the use of 1-(3-Piperidinopropionyl)-4-(2-acetyloxy-3-piperidinopropyl)piperazine trihydrochloride in lab experiments is limited by its complex molecular structure and the need for expertise in organic chemistry, and the toxic effects of 1-(3-Piperidinopropionyl)-4-(2-acetyloxy-3-piperidinopropyl)piperazine trihydrochloride at high doses need to be further studied.
Métodos De Síntesis
The synthesis of 1-(3-Piperidinopropionyl)-4-(2-acetyloxy-3-piperidinopropyl)piperazine trihydrochloride involves several steps, including the reaction of piperazine with acetic anhydride to produce 1-(2-acetyloxy-3-piperidinopropyl)piperazine, which is then reacted with 3-chloropropionyl chloride to produce 1-(3-piperidinopropionyl)-4-(2-acetyloxy-3-piperidinopropyl)piperazine. The final product is obtained by reacting the compound with hydrochloric acid to produce 1-(3-Piperidinopropionyl)-4-(2-acetyloxy-3-piperidinopropyl)piperazine trihydrochloride trihydrochloride. The synthesis of 1-(3-Piperidinopropionyl)-4-(2-acetyloxy-3-piperidinopropyl)piperazine trihydrochloride is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
1-(3-Piperidinopropionyl)-4-(2-acetyloxy-3-piperidinopropyl)piperazine trihydrochloride has been extensively used in various scientific research fields, including neuroscience, pharmacology, and toxicology. 1-(3-Piperidinopropionyl)-4-(2-acetyloxy-3-piperidinopropyl)piperazine trihydrochloride is known to inhibit the activity of monoamine oxidase, an enzyme that is involved in the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin. This property of 1-(3-Piperidinopropionyl)-4-(2-acetyloxy-3-piperidinopropyl)piperazine trihydrochloride makes it an important tool for studying the role of monoamine oxidase in the central nervous system. 1-(3-Piperidinopropionyl)-4-(2-acetyloxy-3-piperidinopropyl)piperazine trihydrochloride has also been used in the development of new antidepressant drugs, as it has been shown to increase the levels of monoamine neurotransmitters in the brain.
Propiedades
Número CAS |
109377-02-8 |
|---|---|
Nombre del producto |
1-(3-Piperidinopropionyl)-4-(2-acetyloxy-3-piperidinopropyl)piperazine trihydrochloride |
Fórmula molecular |
C22H43Cl3N4O3 |
Peso molecular |
518 g/mol |
Nombre IUPAC |
[1-piperidin-1-yl-3-[4-(3-piperidin-1-ylpropanoyl)piperazin-1-yl]propan-2-yl] acetate;trihydrochloride |
InChI |
InChI=1S/C22H40N4O3.3ClH/c1-20(27)29-21(18-24-11-6-3-7-12-24)19-25-14-16-26(17-15-25)22(28)8-13-23-9-4-2-5-10-23;;;/h21H,2-19H2,1H3;3*1H |
Clave InChI |
QWZZQZIOLMQVPV-UHFFFAOYSA-N |
SMILES |
CC(=O)OC(CN1CCCCC1)CN2CCN(CC2)C(=O)CCN3CCCCC3.Cl.Cl.Cl |
SMILES canónico |
CC(=O)OC(CN1CCCCC1)CN2CCN(CC2)C(=O)CCN3CCCCC3.Cl.Cl.Cl |
Sinónimos |
1-(3-Piperidinopropionyl)-4-(2-acetyloxy-3-piperidinopropyl)piperazine trihydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








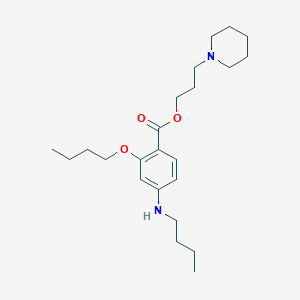
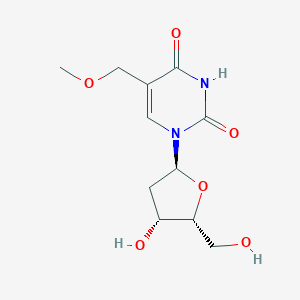


![5,8-dimethyl-2H-[1,2,4]triazolo[4,3-a]pyrazine-3-thione](/img/structure/B9944.png)

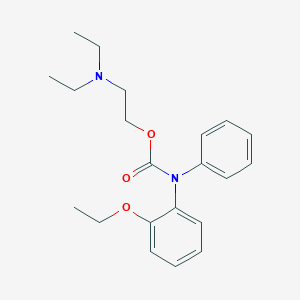
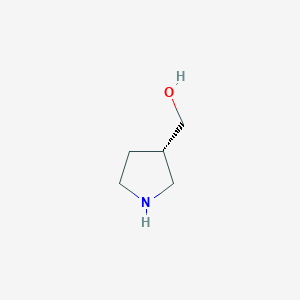
![2-amino-4-methyl-N-[2-(naphthalen-2-ylamino)-2-oxoethyl]pentanamide](/img/structure/B9952.png)